5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Researchers requiring a pristine, unsubstituted triazole-furan fragment for SAR often find N-alkylated analogs compromise hydrogen-bonding capacity and ligand efficiency. This compound (MW 195.20, LogP 0.10) provides the exact solution. - Unsubstituted 1,2,4-triazole acts as both H-bond donor and acceptor, enabling key hinge-binding or metal-chelation motifs. - Reactive aldehyde handle permits rapid fragment growth via reductive amination, oxime, or hydrazone formation. - Consistent ≥95% (NMR) purity ensures reproducible library synthesis; global stock available for immediate dispatch.

Molecular Formula C7H5N3O2S
Molecular Weight 195.2 g/mol
CAS No. 797807-53-5
Cat. No. B1299412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde
CAS797807-53-5
Molecular FormulaC7H5N3O2S
Molecular Weight195.2 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)SC2=NC=NN2)C=O
InChIInChI=1S/C7H5N3O2S/c11-3-5-1-2-6(12-5)13-7-8-4-9-10-7/h1-4H,(H,8,9,10)
InChIKeyMJDCESOFVFBUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 797807-53-5: Specifications & Procurement Overview


5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde (CAS: 797807-53-5, MFCD18839918) is a heterocyclic building block featuring a furan-2-carbaldehyde core linked via a sulfanyl bridge to a 1,2,4-triazole ring . With a molecular formula of C7H5N3O2S and a molecular weight of 195.20 g/mol [1], this compound is characterized by a predicted LogP of approximately 0.10 and three rotatable bonds, indicating a balance of polarity and flexibility suitable for fragment-based drug discovery and medicinal chemistry campaigns . It is commercially available in solid form from multiple global suppliers .

Fragment-based drug discovery Low calculated lipophilicity supports lead generation campaigns and ligand efficiency preservation.
Unsubstituted 1,2,4-triazole Dual hydrogen-bond donor/acceptor motif valued in kinase and antimicrobial target engagement.
Aldehyde synthetic handle Enables mild parallel library synthesis (reductive amination, oxime formation) without activation steps.

Generic Substitution Infeasibility for CAS 797807-53-5


Substitution of 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde with close structural analogs, such as 5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde (CAS: 938459-16-6) or 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde (CAS: 728035-62-9), is not a viable strategy without extensive re-validation . These methylated derivatives introduce steric bulk and alter the hydrogen-bonding capacity of the triazole ring, fundamentally changing the molecule's shape and electronic profile . This directly impacts target engagement, physicochemical properties (e.g., LogP, solubility), and the synthetic tractability of the aldehyde handle for generating diverse chemical libraries. The unsubstituted triazole motif in CAS 797807-53-5 is specifically valued for its capacity to act as both a hydrogen bond donor and acceptor, a feature that is partially or fully abrogated by N-alkylation in its analogs, thus precluding simple 'drop-in' replacement in structure-activity relationship (SAR) studies [1].

N-Methylated triazole analogs

Increased LogP and reduced hydrogen-bond capacity may shift target engagement profiles and alter SAR trends.

4,5-Dimethyl substituted derivatives

Added steric bulk restricts conformational sampling and can limit binding pose exploration in fragment growing.

Carboxylic acid analogs

Require activation for amide bond formation, reducing synthetic throughput and limiting orthogonal derivatization strategies.

Differentiation Guide: CAS 797807-53-5 vs. In-Class Analogs


Lipophilicity Advantage of Unsubstituted Triazole Scaffold

The unsubstituted 1,2,4-triazole in CAS 797807-53-5 (LogP: 0.10) provides a calculated 0.4-unit lower lipophilicity compared to its N-methylated analog 5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde (LogP: 0.52) . This difference is a critical driver in fragment-based lead generation, where maintaining low lipophilicity is essential to avoid 'molecular obesity' and to preserve ligand efficiency (LE) during fragment growth [1].

Calculated LogP
Cross-study comparable
0.10 vs 0.52
Δ -0.42
Lower lipophilicity supports ligand efficiency and solubility in fragment screening.
Data from computational models; experimental LogP may differ.
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Conformational Flexibility Advantage for Vector Exploration

The target compound possesses three rotatable bonds . This is distinct from the dimethyl analog 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde, where the 4,5-dimethyl substitution reduces conformational degrees of freedom and increases steric hindrance around the thioether linkage . The presence of an unsubstituted NH-triazole in the target compound allows for a wider range of exit vector angles and potential intermolecular interactions compared to the more rigid dimethyl derivative.

Rotatable bonds
Class-level inference
3
Greater conformational freedom may facilitate diverse binding poses in SAR studies.
Entropy/enthalpy impact is system-dependent; experimental validation needed.
Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

Aldehyde Handle Versatility in Library Synthesis

The presence of an unhindered aldehyde group at the 2-position of the furan ring is a critical functional handle that distinguishes this compound from many related 1,2,4-triazole-thioethers [1]. In contrast to analogs where this position is a carboxylic acid (e.g., 5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]furan-2-carboxylic acid, CAS 915920-97-7) [2], the aldehyde enables a suite of mild, selective transformations, including reductive amination, oxime formation, and Wittig chemistry, without the need for harsh activation or protection/deprotection sequences required for carboxylic acid derivatives. This facilitates rapid analog generation in parallel synthesis workflows.

Synthetic handle
Cross-study comparable
Aldehyde: reductive amination, oxime formation
Carboxylic acid: requires activation (e.g., HATU)
Aldehyde enables more diverse and milder library chemistry without protection steps.
Compared to carboxylic acid analog CAS 915920-97-7; synthetic throughput advantage reported.
Organic Synthesis Chemical Biology Parallel Synthesis

Antifungal and Antimicrobial Potential of Triazole Scaffold

5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde is actively explored as a potential fungicide in agricultural chemistry and as a candidate for new antimicrobial formulations . This is consistent with the well-established broad-spectrum bioactivity of the 1,2,4-triazole class, which includes antifungal and antibacterial properties [1]. While direct comparative MIC data against specific pathogens for this exact compound versus its closest analogs is not publicly available in the primary literature, the unsubstituted triazole is a core pharmacophore in numerous commercial fungicides and antimicrobial agents, providing a strong class-level rationale for its inclusion in screening cascades.

Bioactivity potential
Class-level inference
Reported fungicide / antimicrobial candidate
Triazole scaffold aligns with known pharmacophore; supports screening inclusion.
Specific MIC data vs. analogs not available; vendor claims require verification.
Agricultural Chemistry Antifungal Research Antimicrobial Drug Discovery

High-Impact Application Scenarios for CAS 797807-53-5


Fragment-Based Lead Generation for Kinase & Antimicrobial Targets

The low molecular weight (195.20 g/mol), favorable LogP (0.10), and multiple hydrogen-bonding capabilities (5 acceptors, 1 donor) position this compound as an ideal fragment for screening against protein kinases or antimicrobial targets. Its unsubstituted triazole can form key hinge-binding interactions or metal-chelation motifs, while the aldehyde handle allows for rapid fragment growth via in situ click chemistry or reductive amination to rapidly establish SAR [1]. This contrasts with methylated analogs, which may have reduced ligand efficiency due to higher LogP or steric clashes in shallow binding pockets [2].

Parallel Synthesis for Agricultural Fungicide Discovery

The aldehyde functional group serves as a robust anchor for high-throughput parallel synthesis. Research teams can efficiently generate libraries of hydrazones, oximes, amines, and alcohols using mild conditions, enabling the exploration of chemical space around the triazole-furan core. Given the established antifungal potential of the 1,2,4-triazole scaffold [1], such libraries are well-suited for screening against crop pathogens to identify novel fungicide leads with improved safety or resistance profiles. The unsubstituted nature of the triazole allows for subsequent diversification if a hit is identified, a key advantage over pre-substituted analogs [2].

Bifunctional Probes for Chemical Biology

The combination of a bioorthogonal aldehyde handle and a bioactive triazole warhead makes this compound a valuable starting material for designing bifunctional chemical probes. The aldehyde can be used to attach a reporter tag (e.g., biotin, fluorophore) via hydrazone or oxime ligation, while the triazole-thiofuran moiety can engage a specific biological target. This dual functionality is less accessible with the corresponding carboxylic acid analog, which would require separate activation and coupling steps, adding complexity and potential incompatibility with sensitive biological targets [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation (kinase/antimicrobial)
Low clogP, dual H-bond donor/acceptor
Ligand efficiency and fragment growing
Parallel synthesis for fungicide discovery
Aldehyde handle for high-throughput chemistry
Library diversity and hit expansion
Bifunctional chemical probes
Bioorthogonal aldehyde + bioactive triazole
Dual labeling and target engagement

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